molecular formula C13H20Cl3N3O B8270758 (trans)-4-Aminomethyl-cyclohexanecarboxylic acid (5-chloro-pyridin-2-yl)-amide dihydrochloride CAS No. 1204337-43-8

(trans)-4-Aminomethyl-cyclohexanecarboxylic acid (5-chloro-pyridin-2-yl)-amide dihydrochloride

Cat. No.: B8270758
CAS No.: 1204337-43-8
M. Wt: 340.7 g/mol
InChI Key: SITXPHZDHNGWNB-UHFFFAOYSA-N
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Description

(trans)-4-Aminomethyl-cyclohexanecarboxylic acid (5-chloro-pyridin-2-yl)-amide dihydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexane ring with an aminomethyl group and a carboxylic acid amide linked to a chlorinated pyridine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans)-4-Aminomethyl-cyclohexanecarboxylic acid (5-chloro-pyridin-2-yl)-amide dihydrochloride typically involves multiple steps:

    Formation of the Cyclohexane Derivative: The starting material, cyclohexanecarboxylic acid, undergoes a series of reactions to introduce the aminomethyl group. This can be achieved through reductive amination, where an aldehyde intermediate reacts with ammonia or an amine in the presence of a reducing agent.

    Chlorination of Pyridine: The pyridine ring is chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Amide Bond Formation: The aminomethyl-cyclohexanecarboxylic acid derivative is then coupled with the chlorinated pyridine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond.

    Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the amide bond can yield the corresponding amine.

    Substitution: The chlorinated pyridine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with aminomethyl or pyridine moieties.

    Receptor Binding Studies: Useful in studying the binding affinity of pyridine derivatives to various biological receptors.

Medicine

    Drug Development: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.

    Diagnostic Agents: Potential use in the development of diagnostic agents for imaging studies.

Industry

    Material Science: Utilized in the synthesis of polymers and materials with specific properties.

    Agriculture: Potential use as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of (trans)-4-Aminomethyl-cyclohexanecarboxylic acid (5-chloro-pyridin-2-yl)-amide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the chlorinated pyridine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    4-Aminomethyl-cyclohexanecarboxylic acid derivatives: Compounds with similar cyclohexane and aminomethyl structures.

    Chlorinated Pyridine Derivatives: Compounds with chlorinated pyridine rings, such as 5-chloro-2-pyridinylamine.

Uniqueness

    Structural Combination: The unique combination of a cyclohexane ring with an aminomethyl group and a chlorinated pyridine ring sets this compound apart from others.

Properties

CAS No.

1204337-43-8

Molecular Formula

C13H20Cl3N3O

Molecular Weight

340.7 g/mol

IUPAC Name

4-(aminomethyl)-N-(5-chloropyridin-2-yl)cyclohexane-1-carboxamide;dihydrochloride

InChI

InChI=1S/C13H18ClN3O.2ClH/c14-11-5-6-12(16-8-11)17-13(18)10-3-1-9(7-15)2-4-10;;/h5-6,8-10H,1-4,7,15H2,(H,16,17,18);2*1H

InChI Key

SITXPHZDHNGWNB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN)C(=O)NC2=NC=C(C=C2)Cl.Cl.Cl

Origin of Product

United States

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